molecular formula C13H10F2N2OS B8347939 4-Amino-3-(2,4-difluorophenylthio)benzamide

4-Amino-3-(2,4-difluorophenylthio)benzamide

Cat. No. B8347939
M. Wt: 280.29 g/mol
InChI Key: BAYSPRPESAEQFF-UHFFFAOYSA-N
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Patent
US05034417

Procedure details

A mixture of 4-amino-3-(2,4-difluorophenylthio)benzamide (0.82 g), methanesulfonyl chloride (0.64 g) and triethylamine (0.6 g) in dichloromethane (10 ml) was stirred for 2 hours at room temperature. The reaction mixture was evaporated. To the residue were added methanol (10 ml) and potassium hydroxide (0.6 g). The mixture was kept overnight and evporated. The residue was treated with diluted hydrochloric acid and extracted with ethyl acetate. The extract was washed with water, dried and concentrated. The residue obtained was recrystallized from ethanol to give 3-(2,4-difluorophenylthio)-4-(methanesulfonamido)benzamide (0.54 g).
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][C:3]=1[S:11][C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][C:13]=1[F:19].[CH3:20][S:21](Cl)(=[O:23])=[O:22].C(N(CC)CC)C>ClCCl>[F:19][C:13]1[CH:14]=[C:15]([F:18])[CH:16]=[CH:17][C:12]=1[S:11][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:2]=1[NH:1][S:21]([CH3:20])(=[O:23])=[O:22])[C:6]([NH2:8])=[O:7]

Inputs

Step One
Name
Quantity
0.82 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)N)C=C1)SC1=C(C=C(C=C1)F)F
Name
Quantity
0.64 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
0.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
ADDITION
Type
ADDITION
Details
To the residue were added methanol (10 ml) and potassium hydroxide (0.6 g)
WAIT
Type
WAIT
Details
The mixture was kept overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The residue was treated with diluted hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)SC=1C=C(C(=O)N)C=CC1NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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